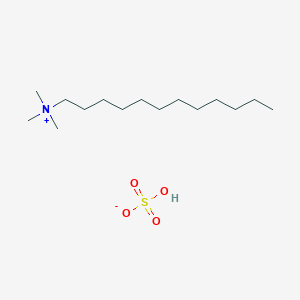

Dodecyltrimethylammonium hydrogen sulfate

Beschreibung

Eigenschaften

IUPAC Name |

dodecyl(trimethyl)azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-5(2,3)4/h5-15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZDKSNRUYOJHR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583720 | |

| Record name | N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103999-25-3 | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103999-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyldodecan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dodecyltrimethylammonium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium hydrogen sulfate (DTAS) is a cationic surfactant belonging to the quaternary ammonium compound family.[1] It possesses a hydrophilic quaternary ammonium head group and a hydrophobic 12-carbon alkyl chain. This amphiphilic nature allows it to effectively reduce surface tension and find utility in various applications, including as a fabric softener, in hair conditioners, and as an emulsifier in cleaning agents.[1] In the realm of pharmaceutical and drug development, its properties are leveraged for applications such as ion-pair chromatography.[2][3] This guide provides a comprehensive overview of the synthesis and purification of DTAS, delving into the underlying chemical principles and practical experimental protocols.

I. Synthesis of Dodecyltrimethylammonium Hydrogen Sulfate

The synthesis of dodecyltrimethylammonium hydrogen sulfate is typically achieved through a two-step process. The first step involves the formation of a dodecyltrimethylammonium salt, commonly the chloride or bromide salt, followed by an anion exchange reaction to introduce the hydrogen sulfate group.

A. Synthesis of Dodecyltrimethylammonium Halide Precursors

The common precursors for DTAS synthesis are dodecyltrimethylammonium chloride (DTAC) or dodecyltrimethylammonium bromide (DTAB).[4][5][6] These are synthesized by the quaternization of trimethylamine with the corresponding dodecyl halide.

1. Synthesis of Dodecyltrimethylammonium Chloride (DTAC)

A prevalent method for synthesizing DTAC involves the reaction of n-dodecyl chloride with trimethylamine.[7]

Reaction: CH₃(CH₂)₁₁Cl + N(CH₃)₃ → [CH₃(CH₂)₁₁N(CH₃)₃]⁺Cl⁻

Experimental Protocol:

-

In a pressure vessel, dissolve n-dodecyl chloride in a suitable polar organic solvent such as acetonitrile.

-

Introduce gasified trimethylamine into the solution under controlled temperature and pressure.[7]

-

Heat the sealed reaction mixture with stirring for several hours to facilitate the quaternization reaction.[7]

-

After cooling, the crude DTAC product can be isolated.

2. Synthesis of Dodecyltrimethylammonium Bromide (DTAB)

The synthesis of DTAB follows a similar principle, substituting n-dodecyl bromide for the chloride counterpart.

Reaction: CH₃(CH₂)₁₁Br + N(CH₃)₃ → [CH₃(CH₂)₁₁N(CH₃)₃]⁺Br⁻

B. Anion Exchange to Form Dodecyltrimethylammonium Hydrogen Sulfate

Once the dodecyltrimethylammonium halide precursor is obtained, the next critical step is to replace the halide anion (Cl⁻ or Br⁻) with the hydrogen sulfate anion (HSO₄⁻). This is typically achieved through a salt metathesis reaction.

Reaction (from DTAC): [CH₃(CH₂)₁₁N(CH₃)₃]⁺Cl⁻ + MHSO₄ → [CH₃(CH₂)₁₁N(CH₃)₃]⁺HSO₄⁻ + MCl (where M is a suitable cation, e.g., Na⁺ or K⁺)

Causality Behind Experimental Choices: The choice of the hydrogen sulfate salt (e.g., sodium hydrogen sulfate) is crucial. The reaction equilibrium is driven by the precipitation of the resulting metal halide (e.g., NaCl), which is often less soluble in the chosen solvent system than the starting materials or the desired product.

Experimental Protocol:

-

Dissolve the synthesized dodecyltrimethylammonium chloride or bromide in a suitable solvent. The choice of solvent is critical to ensure the solubility of the reactants while promoting the precipitation of the inorganic salt byproduct.

-

Prepare a solution of a hydrogen sulfate salt, such as sodium hydrogen sulfate, in the same or a miscible solvent.

-

Slowly add the hydrogen sulfate solution to the dodecyltrimethylammonium halide solution with constant stirring.

-

The formation of a precipitate (the metal halide) indicates the progression of the anion exchange.

-

Allow the reaction to proceed for a sufficient time to ensure complete conversion.

-

The crude dodecyltrimethylammonium hydrogen sulfate remains in the solution.

II. Purification of Dodecyltrimethylammonium Hydrogen Sulfate

The crude DTAS obtained from the synthesis contains unreacted starting materials, the precipitated metal halide, and other potential side products. Therefore, a robust purification strategy is essential to achieve the high purity (≥99.0%) required for applications like ion pair chromatography.[2][8] Recrystallization is a powerful and commonly employed technique for this purpose.[9][10]

A. Recrystallization: A Step-by-Step Guide

Recrystallization is a purification technique based on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures.[9] The goal is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.[9]

1. Solvent Selection: The choice of solvent is the most critical step in recrystallization.[9] An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Not react with the compound.

-

Have a boiling point lower than the melting point of the compound.

-

Be easily removable from the purified crystals.

A mixture of solvents can also be used to achieve the desired solubility characteristics.

2. Dissolution:

-

Place the crude DTAS in an Erlenmeyer flask.

-

Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.

-

Continue adding small portions of the hot solvent until the DTAS completely dissolves. Adding an excess of solvent should be avoided as it will reduce the yield of the purified product.

3. Hot Filtration (if necessary): If insoluble impurities (like the precipitated metal halide) are present in the hot solution, a hot filtration step is required to remove them.

-

Preheat a funnel and a receiving flask.

-

Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the filter paper. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

4. Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

5. Isolation of Crystals:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

6. Drying:

-

Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

B. Other Purification Techniques

While recrystallization is highly effective, other chromatographic techniques can also be employed, particularly for achieving very high purity or for separating closely related impurities.

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be effective in removing any remaining ionic impurities.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates compounds based on their hydrophobicity and is a powerful tool for both analytical and preparative scale purification.[11]

III. Characterization of Dodecyltrimethylammonium Hydrogen Sulfate

After synthesis and purification, it is essential to confirm the identity and purity of the final product. Standard analytical techniques for characterization include:

| Technique | Purpose | Expected Outcome for DTAS |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure. | ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the dodecyl chain, the trimethylammonium head group, and the absence of signals from the initial halide anion. |

| Mass Spectrometry (MS) | To determine the molecular weight. | The mass spectrum should show a prominent peak corresponding to the dodecyltrimethylammonium cation [CH₃(CH₂)₁₁N(CH₃)₃]⁺. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | The IR spectrum will show characteristic absorption bands for C-H, C-N, and S=O stretching vibrations. |

| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should match the theoretical values for the molecular formula C₁₅H₃₅NO₄S.[12] |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single sharp peak should be observed, indicating the absence of significant impurities. |

IV. Applications in Drug Development

The high purity of synthesized DTAS is critical for its application in drug development, particularly in analytical techniques.

-

Ion-Pair Chromatography: DTAS is used as an ion-pairing reagent in HPLC.[2][3] It forms a neutral ion pair with charged analytes, allowing for their separation on a reverse-phase column. This is particularly useful for the analysis of polar and ionizable drug molecules and their impurities.[13][14]

-

Drug Formulation: As a surfactant, DTAS can be investigated for its potential use as an excipient in drug formulations to enhance the solubility and stability of poorly water-soluble drug candidates.

Conclusion

The synthesis and purification of dodecyltrimethylammonium hydrogen sulfate require a systematic approach, from the careful execution of the quaternization and anion exchange reactions to the meticulous application of purification techniques like recrystallization. By understanding the chemical principles behind each step and employing rigorous characterization methods, researchers and drug development professionals can obtain high-purity DTAS suitable for demanding applications in pharmaceutical analysis and formulation.

References

- Sanyo Chemical Industries, Ltd. (n.d.). Introduction to Anionic Surfactant.

-

Roberts, D. W. (2000). Sulfonation Technology for Anionic Surfactant Manufacture. Organic Process Research & Development, 4(5), 374-381. [Link]

-

Burns, N. (2024, June 12). Anionics: How More than Half of Surfactants are Made Today [Video]. YouTube. [Link]

-

Jisha, M. S. (2013). Surfactant Toxicity. In Unknown Book Title. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the preparation of anionic surfactant compositions in powder, bead or granular form and use of these compositions in cleaning and care products.

-

MilliporeSigma. (n.d.). Dodecyltrimethylammonium hydrogen sulfate. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

- Google Patents. (n.d.). Synthesis process of dodecyl trimethyl ammonium chloride.

-

MySkinRecipes. (n.d.). Dodecyltrimethylammonium hydrogen sulfate. [Link]

-

CEM Corporation. (n.d.). Purification & Isolation. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

PubChem. (n.d.). Dodecyltrimethylammonium chloride. [Link]

-

Talele, N., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

-

Discovery Fine Chemicals. (n.d.). Dodecyltrimethylammonium Bromide. [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. [Link]

-

Ma, N., et al. (2021). Observations on hygroscopic growth and phase transitions of mixed 1, 2, 6-hexanetriol/(NH4)2SO4. Atmospheric Chemistry and Physics. [Link]

-

Ruiz-Ángel, M. J., et al. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Molecules, 29(21), 5029. [Link]

-

SIELC Technologies. (2018). Dodecyltrimethylammonium bromide. [Link]

-

Li, Z., et al. (2019). Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. Molecules, 24(21), 3894. [Link]

-

PubChem. (n.d.). Dodecyltrimethylammonium. [Link]

-

MZ-Analysentechnik. (n.d.). 44243-10G Dodecyltrimethylammonium hydrogen sulfate 10g. [Link]

-

WIPO Patentscope. (n.d.). WO/2014/106312 METHOD FOR PRODUCING HIGH-PURITY SODIUM DODECYL SULFATE. [Link]

-

Zafarani-Moattar, M. T., & Hamzehzadeh, S. (2012). Phase Behavior for the Aqueous Two-Phase Systems Containing the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate and Kosmotropic Salts. Journal of Chemical & Engineering Data, 57(9), 2379-2386. [Link]

-

Xu, X., et al. (2010). Hydrophilic interaction liquid chromatography-tandem mass spectrometry for drug development. Current Drug Discovery Technologies, 7(3), 223-231. [Link]

-

Giebułtowicz, J., & Wroczyński, P. (2022). Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Metabolites, 12(7), 578. [Link]

-

Vitha, M. F., et al. (1996). Study of the Polarity and Hydrogen Bond Ability of Sodium Dodecyl Sulfate Micelles by the Kamlet−Taft Solvatochromic Comparison Method. The Journal of Physical Chemistry, 100(48), 18823-18828. [Link]

Sources

- 1. Dodecyltrimethylammonium hydrogen sulfate [myskinrecipes.com]

- 2. Dodecyltrimethylammonium hydrogen sulfate for ion pair chromatography, LiChropur , = 99.0 T 103999-25-3 [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Dodecyltrimethylammonium chloride for synthesis 112-00-5 [sigmaaldrich.com]

- 5. discofinechem.com [discofinechem.com]

- 6. scbt.com [scbt.com]

- 7. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 8. Dodecyltrimethylammonium hydrogen sulfate for ion pair chromatography, LiChropur , = 99.0 T 103999-25-3 [sigmaaldrich.com]

- 9. mt.com [mt.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Purification & Isolation [cem.com]

- 12. scbt.com [scbt.com]

- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Dodecyltrimethylammonium hydrogen sulfate

An In-depth Technical Guide to the Chemical and Physical Properties of Dodecyltrimethylammonium Hydrogen Sulfate

Introduction: Unveiling Dodecyltrimethylammonium Hydrogen Sulfate

Dodecyltrimethylammonium hydrogen sulfate (DTAHS) is a cationic surfactant belonging to the quaternary ammonium salt family.[1] Its molecular architecture, featuring a long hydrophobic alkyl chain (dodecyl) and a hydrophilic quaternary ammonium head group, imparts amphiphilic properties that are central to its function.[2] This structure allows DTAHS to reduce surface and interfacial tension, making it a versatile ingredient in various applications ranging from ion-pair chromatography to personal care formulations.[1] In the context of drug development, the unique physicochemical characteristics of cationic surfactants like DTAHS are of significant interest for their potential role in formulating novel drug delivery systems, enhancing solubility, and improving the bioavailability of therapeutic agents.[3][4]

This guide provides a comprehensive technical overview of the core chemical and physical properties of DTAHS, methodologies for its characterization, and insights into its applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. DTAHS is identified by a specific set of chemical descriptors that ensure its unambiguous recognition in research and regulatory contexts.

Core Identifiers

A summary of the key identification parameters for Dodecyltrimethylammonium hydrogen sulfate is presented below.

| Property | Value | Source(s) |

| CAS Number | 103999-25-3 | [5] |

| Molecular Formula | C₁₅H₃₅NO₄S | [1] |

| Linear Formula | CH₃(CH₂)₁₁N(CH₃)₃HSO₄ | |

| Molecular Weight | 325.51 g/mol | [1] |

| Synonyms | Laurtrimonium Hydrogen Sulfate | [6] |

| MDL Number | MFCD01863032 | [1] |

Molecular Structure Visualization

The amphiphilic nature of DTAHS is best understood by visualizing its structure, which consists of a positively charged nitrogen atom bonded to three methyl groups and a long dodecyl chain, paired with a hydrogen sulfate anion.

Caption: Molecular structure of Dodecyltrimethylammonium hydrogen sulfate.

Physicochemical Properties

The functional utility of DTAHS is dictated by its physical and chemical properties. These parameters influence its behavior in solution, its interaction with other molecules, and its suitability for various applications.

| Property | Description | Source(s) |

| Physical Form | Solid. | |

| Purity | Typically ≥99.0%. | [1] |

| Solubility | Soluble in water. Acidic inorganic salts are generally water-soluble.[7] | [7] |

| Storage | Store at room temperature. | [1] |

Surfactant Properties: Critical Micelle Concentration (CMC)

The most defining characteristic of a surfactant is its tendency to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[2][8] Below the CMC, DTAHS exists as individual ions in solution. Above the CMC, additional molecules aggregate to form spherical structures where the hydrophobic dodecyl tails form a core and the hydrophilic trimethylammonium heads form an outer shell, interacting with the aqueous environment.[2]

The CMC is a critical parameter in drug development for several reasons:

-

Solubilization: The hydrophobic core of the micelle can encapsulate poorly water-soluble drug molecules, significantly increasing their apparent solubility.[9]

-

Formulation Stability: Micellar systems can stabilize drug formulations, preventing precipitation and degradation.[3]

-

Controlled Release: Drugs encapsulated within micelles can exhibit altered release kinetics, enabling sustained or targeted delivery.[4]

While the exact CMC for DTAHS is not consistently reported in standard literature, it is expected to be similar to that of other dodecyltrimethylammonium salts, such as Dodecyltrimethylammonium bromide (DTAB), which has a CMC of approximately 16 mM (0.016 mol/L) in pure water at 25°C.[8] However, the CMC is highly sensitive to factors like temperature and the presence of electrolytes, necessitating its empirical determination for specific formulation conditions.[8]

UV Absorption Profile

Understanding the UV absorption characteristics of a compound is essential for its quantification using spectrophotometry and for its use in applications like chromatography.

| Wavelength (λ) | Maximum Absorbance (Amax) in H₂O | Source(s) |

| 210 nm | 0.1 | [1][10] |

| 240 nm | 0.06 | [1][10] |

| 280 nm | 0.04 | [10] |

| 310 nm | 0.02 | [1][10] |

| 500 nm | 0.02 | [1][10] |

Thermal Stability

Applications in Research and Drug Development

The unique properties of DTAHS make it a valuable tool in several scientific domains.

-

Ion-Pair Chromatography: DTAHS is explicitly sold for use as an ion-pairing reagent.[5] In this technique, it is added to the mobile phase in reverse-phase HPLC. The DTAHS cation pairs with an anionic analyte, neutralizing its charge and increasing its retention on the nonpolar stationary phase, thereby enabling the separation of ionic compounds.

-

Antimicrobial and Biocidal Agent: As a quaternary ammonium compound, DTAHS possesses antimicrobial properties, making it effective in sanitizing products and disinfectants.[1]

-

Formulation Excipient: In personal care, it functions as a conditioning agent and emulsifier.[1][3] In pharmaceuticals, its surfactant properties are leveraged to emulsify and stabilize drug formulations.[3] Surfactant-based nanocomposites are being explored as advanced drug delivery systems for their biocompatibility and ability to facilitate controlled release.[4]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

As the CMC is a foundational parameter, its accurate determination is a primary step in characterizing DTAHS for any application. Conductometry is a straightforward and reliable method for determining the CMC of ionic surfactants.

Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, this increase is steep as individual, mobile ions are added. Above the CMC, newly added surfactant molecules form larger, less mobile micelles, causing the slope of the conductivity versus concentration plot to decrease significantly. The intersection of the two linear portions of the graph indicates the CMC.[2]

Workflow for CMC Determination by Conductometry

Caption: Experimental workflow for determining the CMC via conductometry.

Step-by-Step Methodology

-

Materials: Dodecyltrimethylammonium hydrogen sulfate (≥99.0%), deionized water, calibrated conductometer, thermometer, magnetic stirrer and stir bar, Class A volumetric flasks and pipettes.

-

Stock Solution Preparation: Prepare a concentrated stock solution of DTAHS (e.g., 50 mM) by accurately weighing the solid and dissolving it in a known volume of deionized water in a volumetric flask.

-

Experimental Setup: Place a precise volume (e.g., 50 mL) of deionized water into a jacketed beaker connected to a water bath to maintain a constant temperature (e.g., 25°C). Add a magnetic stir bar and begin gentle stirring.

-

Initial Measurement: Immerse the conductivity probe and thermometer. Allow the system to equilibrate and record the conductivity of the pure water.

-

Titration: Using a burette or micropipette, add small, incremental volumes of the DTAHS stock solution to the beaker.

-

Data Collection: After each addition, allow the reading to stabilize (approx. 1-2 minutes) and record the conductivity. Calculate the new total concentration of DTAHS in the beaker after each addition.

-

Analysis: Continue the titration well past the expected CMC, ensuring enough data points are collected to define both linear regions of the plot. Plot the measured conductivity as a function of the DTAHS concentration.

-

CMC Determination: Identify the two linear portions of the graph (pre-micellar and post-micellar regions). Perform a linear fit for each section. The concentration at which these two lines intersect is the determined CMC.[8]

Safety and Handling

As with any chemical reagent, proper handling of DTAHS is essential to ensure laboratory safety.

-

Hazard Classifications: DTAHS is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautionary Statements: Users should avoid breathing dust (P261), wash hands thoroughly after handling (P264), and use only in well-ventilated areas (P271).[10]

-

Personal Protective Equipment (PPE): Appropriate PPE includes gloves, safety glasses with side-shields or goggles, and a dust mask (e.g., N95 type).[10][14]

-

First Aid Measures:

-

Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek ophthalmological advice.

-

Ingestion: Rinse mouth and immediately have the victim drink water (two glasses at most). Consult a physician.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

-

MySkinRecipes. Dodecyltrimethylammonium hydrogen sulfate. [Link]

-

Alkali Scientific. Dodecyltrimethylammonium hydrogen sulfate, 1 X 10 g (44243-10G). [Link]

-

ResearchGate. The critical micelle concentration (cmc) of SDS as a function of the.... [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

Masaryk University. Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. [Link]

-

An-Najah National University. Determination of the critical micelle concentration Introduction. [Link]

-

Asian Journal of Chemistry. Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate.... [Link]

-

PubChem. Decyl hydrogen sulfate. [Link]

-

PubChem. Dodecyltrimethylammonium. [Link]

-

Tappi Journal. Thermal stability of acidic sulfate salts. [Link]

-

ResearchGate. Counter-ion Effect on Micellization of Ionic Surfactants.... [Link]

-

Ataman Kimya. AMONIUM DODECYL SULPHATE. [Link]

-

MDPI. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. [Link]

-

Compounding Today. Active Ingredient Summary Table Thermal Stability. [Link]

-

INNOSPEC. Primary Surfactants. [Link]

-

PubMed Central. Supramolecular interaction in the action of drug delivery systems. [Link]

-

PubMed Central. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. [Link]

-

PubMed. Effect of certain additives on stability of streptomycin sulphate. [Link]

- Google Patents.

Sources

- 1. Dodecyltrimethylammonium hydrogen sulfate [myskinrecipes.com]

- 2. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. LiChropur Dodecyltrimethylammonium hydrogen sulfate, 99.0% (T), MilliporeSigma Supelco 10 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 6. Dodecyltrimethylammonium | C15H34N+ | CID 8153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. flinnsci.com [flinnsci.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dodecyltrimethylammonium hydrogen sulfate for ion pair chromatography, LiChropur , = 99.0 T 103999-25-3 [sigmaaldrich.com]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. Effect of certain additives on stability of streptomycin sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism of Action of Dodecyltrimethylammonium Hydrogen Sulfate (DTAS) as a Cationic Surfactant

Abstract

Dodecyltrimethylammonium hydrogen sulfate (DTAS) is a cationic surfactant belonging to the quaternary ammonium compound family. Its mechanism of action is fundamentally driven by its amphiphilic molecular structure, which features a positively charged hydrophilic head and a long, nonpolar hydrophobic tail. This guide elucidates the core physicochemical principles governing its behavior in aqueous solutions. We will explore its function at interfaces, the thermodynamics driving its self-assembly into micelles above a characteristic critical micelle concentration (CMC), the significant role of the hydrogen sulfate counter-ion, and standard experimental methodologies for its characterization. This document serves as an in-depth resource for professionals leveraging cationic surfactants in research, formulation, and drug development.

Introduction to Dodecyltrimethylammonium (DTA⁺) Cationic Surfactants

Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. Dodecyltrimethylammonium (DTA⁺) based surfactants are a prominent class of cationic surfactants. Their structure consists of a C12 alkyl chain (dodecyl group) that forms a hydrophobic "tail" and a quaternary ammonium group that acts as a permanently charged hydrophilic "head".[1] This dual nature, termed amphiphilicity, is the cornerstone of their function.

While the bromide (DTAB) and chloride (DTAC) salts are the most extensively studied members of this family, the choice of counter-ion, such as hydrogen sulfate (HSO₄⁻), can significantly modulate the surfactant's physicochemical properties and performance in specific applications.[2][3]

Physicochemical Properties of Dodecyltrimethylammonium Hydrogen Sulfate (DTAS)

The behavior of DTAS is dictated by its molecular components.

-

The Hydrophobic Tail: The 12-carbon dodecyl chain is nonpolar and water-insoluble. In aqueous environments, water molecules form highly ordered "cages" around this chain, which is an entropically unfavorable state.[4] This drives the tail to minimize its contact with water, a phenomenon known as the hydrophobic effect.

-

The Hydrophilic Head: The trimethylammonium group, -N⁺(CH₃)₃, carries a permanent positive charge, making it highly soluble in water and capable of strong electrostatic interactions.

-

The Counter-ion: The hydrogen sulfate (HSO₄⁻) anion neutralizes the positive charge of the DTA⁺ headgroup. The nature and hydration of the counter-ion play a crucial role in the surfactant's overall properties.[5][6] Counter-ions bind to the surface of micelles, screening the electrostatic repulsion between the positively charged headgroups and thereby stabilizing the micellar structure.[3] The size and hydration energy of the hydrogen sulfate ion, compared to more common halides, will influence the critical micelle concentration (CMC) and aggregation number.[7][8]

Molecular Structure of DTAS

The diagram below illustrates the distinct regions of the DTAS molecule.

Caption: Molecular structure of Dodecyltrimethylammonium hydrogen sulfate (DTAS).

Key Physicochemical Data

| Property | Value | Source |

| Linear Formula | CH₃(CH₂)₁₁N(CH₃)₃HSO₄ | [9][10] |

| CAS Number | 103999-25-3 | [9][10] |

| Molecular Weight | 325.51 g/mol | [9][10][11] |

| Form | Solid | [9][12] |

Core Mechanism of Action: Interfacial Adsorption and Surface Tension Reduction

In an aqueous solution at low concentrations, DTAS monomers exist individually. The hydrophobic effect drives these monomers to any available interface (e.g., air-water or oil-water) to reduce the energetically unfavorable interaction between their hydrocarbon tails and water.[4][13]

At the air-water interface, the DTAS molecules orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. This accumulation disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. The efficiency of a surfactant is often measured by the concentration required to achieve a significant reduction in surface tension.

Self-Assembly and Micellization

As the concentration of DTAS in the bulk solution increases, the interface becomes saturated with monomers. At a specific concentration, known as the Critical Micelle Concentration (CMC) , a remarkable phenomenon occurs: the monomers begin to spontaneously self-assemble into organized aggregates called micelles .[4][14]

In a typical spherical micelle, the hydrophobic tails form a liquid hydrocarbon-like core, effectively shielded from the water, while the hydrophilic heads form a charged outer corona that interacts with the surrounding aqueous environment. This process is a cooperative one.[15] The formation of micelles is a key mechanism of action, as the hydrophobic core can encapsulate nonpolar molecules, dramatically increasing their apparent solubility in water—a critical function in detergency and drug delivery.[16][17]

Once the CMC is reached, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form new micelles rather than populating the interface.[14][18]

Caption: Spontaneous self-assembly of monomers into a micelle above the CMC.

| Surfactant | CMC (in water at 25°C) | Source |

| DTAB | ~15 mM | [19] |

| DTAC | ~20 mM | [2] |

Note: The CMC is sensitive to temperature, pressure, and the presence of electrolytes. The addition of salts typically lowers the CMC of ionic surfactants.[20][21]

Thermodynamics of Micellization

The spontaneous formation of micelles is governed by thermodynamics, specifically the change in Gibbs free energy (ΔGₘ). The process is spontaneous if ΔGₘ is negative.

ΔGₘ = ΔHₘ - TΔSₘ

-

Gibbs Free Energy (ΔGₘ): For micellization to be spontaneous, ΔGₘ must be negative. Studies on cationic surfactants show that ΔGₘ values become less negative as the size of the hydrophilic headgroup increases, implying that micelle formation becomes less favorable.[22]

-

Enthalpy (ΔHₘ): The enthalpy change is often small and can be negative (exothermic).[22] This is due to favorable van der Waals interactions between the hydrocarbon tails in the micelle core, although this is offset by the energy required to break hydrogen bonds in water and overcome electrostatic repulsion between headgroups.

-

Entropy (ΔSₘ): The primary driving force for micellization is a large, positive change in entropy (ΔSₘ > 0).[15][22] This might seem counterintuitive, as the surfactant molecules are becoming more ordered. However, the dominant contribution to the entropy change comes from the solvent. By sequestering the hydrophobic tails inside the micelle, the highly ordered water molecules that surrounded them are released into the bulk solvent, leading to a significant increase in the overall entropy of the system.[4][15] This is the essence of the hydrophobic effect.

Experimental Protocols for Characterization

Determining the CMC is a critical step in characterizing any surfactant. Two robust and widely used methods are detailed below.

Protocol 1: CMC Determination by Surface Tensiometry

This method relies on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus.[18]

Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution of DTAS in deionized water (e.g., 50 mM).

-

Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should bracket the expected CMC.

-

Measurement: Using a surface tensiometer (with a Wilhelmy plate or Du Noüy ring), measure the surface tension of each solution, starting from the most dilute. Ensure temperature control (e.g., 25°C).

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[18]

-

CMC Determination: The plot will show two linear regions. The point where these lines intersect is the CMC.[18]

Protocol 2: CMC Determination by Conductometry

This method is suitable for ionic surfactants like DTAS. The conductivity of the solution changes as micelles form because the mobility of a large, charged micelle is lower than the sum of the individual ions it comprises.[23]

Methodology:

-

Prepare Solution: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.

-

Titration: Add small, precise aliquots of a concentrated DTAS stock solution into the vessel.

-

Measurement: Record the specific conductivity of the solution after each addition, allowing the reading to stabilize.

-

Data Plotting: Plot the specific conductivity (κ) against the surfactant concentration.

-

CMC Determination: The plot will exhibit two distinct linear portions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.[18]

Caption: General experimental workflow for determining the CMC of a surfactant.

Applications in Research and Drug Development

The unique mechanism of action of DTAS and related cationic surfactants makes them valuable in several fields:

-

Pharmaceutical Formulations: Their ability to form micelles allows them to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), enhancing bioavailability.[16][17] The positive charge can also facilitate interaction with negatively charged biological membranes.

-

Ion-Pair Chromatography: DTAS is explicitly marketed as an ion-pairing reagent.[9][12] In this technique, it is added to the mobile phase in reversed-phase chromatography to form a neutral ion pair with a charged analyte. This enhances the analyte's retention on the nonpolar stationary phase, allowing for improved separation of ionic compounds like peptides or charged drugs.

-

Consumer and Industrial Products: Dodecyltrimethylammonium salts are effective conditioning agents in hair care products and fabric softeners, where their positive charge helps them adsorb onto negatively charged surfaces, reducing static and increasing softness.[11] They also serve as emulsifiers and possess antimicrobial properties.[11]

References

Click to expand

-

Thermodynamics of Micellization of Multiheaded Single-Chain Cationic Surfactants. ACS Publications. Available from: [Link]

-

Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent. CORE. Available from: [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. University of Potsdam. Available from: [Link]

-

The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant. PubMed. Available from: [Link]

-

Thermodynamics of micellization of cationic dimeric (gemini) surfactants. Semantic Scholar. Available from: [Link]

-

Role of Counterion in the Adsorption of Ionic Amphiphiles at Fluid Interfaces. NIH National Center for Biotechnology Information. Available from: [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Available from: [Link]

-

Thermodynamics of micellization. Wikipedia. Available from: [Link]

-

Counterion Effect of Cationic Surfactants Upon the Interaction with Poly(methacrylic acid). ResearchGate. Available from: [Link]

-

Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements. The University of Jordan. Available from: [Link]

-

Method for Measurement of Critical Micelle Concentration. Just Agriculture. Available from: [Link]

-

Counterion effect of cationic surfactants on the interaction with poly(acrylic acid). ResearchGate. Available from: [Link]

-

Analysis of the micellar properties of surfactants dodecyl trimethylammonium bromide and dodecyl trimethylammonium chloride in aqueous ionic liquids solution. Taylor & Francis Online. Available from: [Link]

-

Interactions of different counterions with cationic and anionic surfactants. ResearchGate. Available from: [Link]

-

Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. MDPI. Available from: [Link]

-

Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. ResearchGate. Available from: [Link]

-

Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide. ACS Publications. Available from: [Link]

-

Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces—Demonstrated by the Standard Amphiphile System of Alkali Perfluoro-n-octanoates. NIH National Center for Biotechnology Information. Available from: [Link]

-

Critical micelle concentrations and interaction parameters of aqueous binary surfactant:ionic surfactant mixtures. National Genomics Data Center. Available from: [Link]

-

Dodecyltrimethylammonium hydrogen sulfate. MySkinRecipes. Available from: [Link]

-

Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density. PubMed. Available from: [Link]

-

The first FDA-approved pharmaceutical salts for key carboxylate counterions. ResearchGate. Available from: [Link]

-

Dodecyltrimethylammonium. PubChem. Available from: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

-

Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

-

Conductance (κ) as a function of dodecyltrimethylammonium bromide.... ResearchGate. Available from: [Link]

-

(PDF) Counter-ion Effect on Micellization of Ionic Surfactants: A Comprehensive Understanding with Two Representatives, Sodium Dodecyl Sulfate (SDS) and Dodecyltrimethylammonium Bromide (DTAB). ResearchGate. Available from: [Link]

-

The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Royal Society of Chemistry. Available from: [Link]

-

A recent overview of surfactant–drug interactions and their importance. NIH National Center for Biotechnology Information. Available from: [Link]

-

(PDF) Analysis of Surfactants by Thin-Layer Chromatography: A Review. ResearchGate. Available from: [Link]

Sources

- 1. Dodecyltrimethylammonium | C15H34N+ | CID 8153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. Role of Counterion in the Adsorption of Ionic Amphiphiles at Fluid Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces—Demonstrated by the Standard Amphiphile System of Alkali Perfluoro-n-octanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dodecyltrimethylammonium hydrogen sulfate for ion pair chromatography, LiChropur , = 99.0 T 103999-25-3 [sigmaaldrich.com]

- 10. Dodecyltrimethylammonium hydrogen sulfate for ion pair chromatography, LiChropur , = 99.0 T 103999-25-3 [sigmaaldrich.com]

- 11. Dodecyltrimethylammonium hydrogen sulfate [myskinrecipes.com]

- 12. 十二烷基三甲基硫酸氢铵 suitable for ion pair chromatography, LiChropur™, ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 13. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 14. agilent.com [agilent.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. Thermodynamics of Micellization of Ionized Surfactants: The Equivalence of Enthalpies of Micellization from Calorimetry and the Variation of Critical Micelle Points with Temperature as Exemplified for Aqueous Solutions of an Aliphatic Cationic Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. justagriculture.in [justagriculture.in]

A Senior Application Scientist's Guide to the Determination of Dodecyltrimethylammonium Hydrogen Sulfate (DTAS) Aggregation Number

<A>

Abstract

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the micelle aggregation number (Nagg) of the cationic surfactant, Dodecyltrimethylammonium hydrogen sulfate (DTAS). This document is intended for researchers, scientists, and professionals in drug development and colloid science. It moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices, ensuring a robust and reproducible approach. The guide details several prevalent techniques, with a primary focus on steady-state and time-resolved fluorescence quenching, and also discusses static light scattering. Each section is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of the Aggregation Number

Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble in solution to form colloidal aggregates called micelles.[1] Dodecyltrimethylammonium hydrogen sulfate (DTAS) is a cationic surfactant of interest in various applications, from material science to drug delivery systems. The aggregation number (Nagg) is a fundamental parameter that describes the average number of surfactant monomers within a single micelle.[2]

Understanding the Nagg is not merely an academic exercise; it is critical for controlling and predicting the performance of surfactant-based systems. The size and shape of a micelle, which are directly related to Nagg, dictate its solubilization capacity for hydrophobic drugs, its interaction with biological membranes, and the rheological properties of the solution.[3] Therefore, the accurate determination of Nagg is a cornerstone of rational formulation design and mechanistic studies.

This guide will provide the theoretical and practical framework for determining the Nagg of DTAS, emphasizing the "why" behind the "how" to empower researchers to perform these experiments with confidence and precision.

Foundational Concepts: Micellization and Influencing Factors

The formation of micelles is a dynamic equilibrium process. Below the CMC, surfactant molecules exist predominantly as monomers. As the total surfactant concentration, [S], exceeds the CMC, the monomers rapidly associate to form micelles. The concentration of micelles, [M], can be calculated if the Nagg is known:

[M] = ([S] - CMC) / Nagg[1][4]

The value of Nagg is not a constant; it is sensitive to a variety of environmental factors:

-

Surfactant Concentration: For many ionic surfactants, the aggregation number tends to increase with increasing surfactant concentration above the CMC.[5][6]

-

Temperature: Temperature can have complex effects on Nagg, often related to changes in the hydration of the surfactant headgroups and the hydrophobic interactions of the tails.

-

Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactants typically leads to an increase in the aggregation number. The added counterions shield the electrostatic repulsion between the charged headgroups, allowing the micelle to pack more monomers and grow in size.

-

Counterion Type: The nature of the counterion (in this case, the hydrogen sulfate ion for DTAS) plays a significant role. The size and hydration of the counterion affect its ability to bind to the micelle surface and screen charge repulsion.[7]

Experimental Methodologies for Determining Aggregation Number

Several techniques can be employed to determine the aggregation number of micelles.[3] The most common and accessible methods include fluorescence quenching and light scattering.

Fluorescence Quenching: A Powerful and Accessible Technique

Fluorescence quenching is a highly popular and reliable method for determining Nagg.[3][8] The technique relies on monitoring the decrease in fluorescence intensity (quenching) of a hydrophobic fluorescent probe molecule that is solubilized within the micelles. This quenching is caused by a second molecule, the quencher, which also partitions into the micelles.

Principle of the Method

The core assumption is that both the fluorescent probe and the quencher are exclusively located within the micelles. When a probe and a quencher occupy the same micelle, the probe's fluorescence is efficiently quenched.[9] The distribution of quencher molecules among the micelles is assumed to follow a Poisson distribution.[1] By measuring the fluorescence intensity as a function of the quencher concentration, one can deduce the concentration of micelles and, subsequently, the aggregation number.

There are two primary modes of fluorescence quenching experiments:

-

Steady-State Fluorescence Quenching (SSFQ): This method measures the time-averaged fluorescence intensity at various quencher concentrations.[10] It is experimentally simpler and requires instrumentation that is widely available.[10]

-

Time-Resolved Fluorescence Quenching (TRFQ): This technique measures the decay of fluorescence intensity over time (nanoseconds) after a pulse of excitation light. TRFQ provides more detailed information and is often considered more robust as it relies on fewer assumptions than SSFQ.[5][11]

Choosing the Right Probe and Quencher

The selection of the probe/quencher pair is critical for a successful experiment.

-

Probe: Pyrene is a very common fluorescent probe. Its long fluorescence lifetime and the sensitivity of its vibronic fine structure to the polarity of its microenvironment make it an excellent choice.[12]

-

Quencher: For a cationic surfactant like DTAS, a cationic or neutral quencher that is also hydrophobic is ideal to ensure it partitions into the micelle. Cetylpyridinium chloride (CPC) or dodecylpyridinium chloride are often used as quenchers for cationic surfactants.[13][14] Using a quencher that is itself a surfactant minimizes the perturbation of the micelle structure.[14]

Experimental Protocol: Steady-State Fluorescence Quenching (SSFQ)

This protocol outlines the determination of Nagg for DTAS using Pyrene as the probe and Cetylpyridinium Chloride (CPC) as the quencher.

I. Materials and Stock Solutions:

-

DTAS Solution: Prepare a stock solution of DTAS at a concentration significantly above its CMC (e.g., 50 mM in deionized water).

-

Pyrene Stock Solution: Prepare a stock solution of Pyrene in a volatile solvent like acetone or methanol (e.g., 1 mM). Pyrene's low aqueous solubility necessitates this.

-

Quencher (CPC) Stock Solution: Prepare a stock solution of CPC in deionized water (e.g., 10 mM).

II. Sample Preparation:

-

Master Solution (Probe + Surfactant): In a volumetric flask, add a small aliquot of the Pyrene stock solution. Evaporate the solvent completely using a gentle stream of nitrogen or by leaving it in a fume hood. This step is crucial to avoid introducing organic solvent into the aqueous system. Add the DTAS stock solution and deionized water to reach the desired final DTAS concentration (e.g., 20 mM) and a final Pyrene concentration of approximately 1-5 µM. Ensure the DTAS concentration is well above the CMC. Stir overnight to ensure complete solubilization of Pyrene within the micelles.

-

Quencher Titration Series: Prepare a series of vials or cuvettes. To each, add a fixed volume of the Master Solution. Then, add increasing volumes of the CPC stock solution to achieve a range of quencher concentrations. Adjust the final volume with deionized water to keep the concentrations of DTAS and Pyrene constant across all samples. Include a sample with no quencher (I₀).

III. Fluorescence Measurement:

-

Instrument Setup: Use a standard spectrofluorometer. Set the excitation wavelength for Pyrene (typically around 335 nm).[10]

-

Data Acquisition: Record the fluorescence emission spectrum for each sample (typically from 350 to 450 nm). The intensity of the first major emission peak (around 373 nm) is typically used for analysis. Record the intensity for the sample without quencher (I₀) and for each sample with quencher (I).

IV. Data Analysis:

-

The relationship between fluorescence intensity and quencher concentration in a micellar system is described by the Turro-Yekta equation:[9]

ln(I₀ / I) = [Q] / [M]

where:

-

I₀ is the fluorescence intensity without the quencher.

-

I is the fluorescence intensity with the quencher.

-

[Q] is the total concentration of the quencher.

-

[M] is the concentration of micelles.

-

-

Plot ln(I₀ / I) versus the total quencher concentration, [Q].

-

The plot should yield a straight line. The slope of this line is equal to 1 / [M].

-

Calculate the micelle concentration, [M], from the inverse of the slope.

-

Finally, calculate the aggregation number (Nagg) using the formula:

Nagg = ([S] - CMC) / [M]

Note: The CMC of DTAS under the specific experimental conditions (temperature, ionic strength) must be known or determined independently (e.g., by conductivity or surface tension measurements).

Time-Resolved Fluorescence Quenching (TRFQ) - A More Rigorous Approach

While SSFQ is simpler, TRFQ provides a more direct measure of the quenching process and is less prone to certain artifacts.[11]

Principle: In a TRFQ experiment, the sample is excited with a short pulse of light, and the fluorescence decay profile is recorded. In the absence of a quencher, the probe (Pyrene) exhibits a single exponential decay. In the presence of micelles and a quencher, the decay becomes non-exponential. The decay data can be fitted to a model that directly yields the aggregation number.[5][6]

Data Analysis: The fluorescence decay I(t) is fitted to the following equation:

I(t) = A₁ * exp(-t/τ₀ - [Q]/[M] * (1 - exp(-k_q * t)))

where:

-

A₁ is a pre-exponential factor.

-

τ₀ is the fluorescence lifetime of the probe in the absence of the quencher.

-

[Q] and [M] are the quencher and micelle concentrations.

-

k_q is the intramicellar quenching rate constant.

By fitting the decay curves at different quencher concentrations, both [M] and k_q can be determined. Nagg is then calculated as before. The advantage of TRFQ is its ability to separate static and dynamic quenching processes and provide more reliable data, especially for larger micelles or systems with high viscosity.[11]

Diagram: Workflow for Nagg Determination via Fluorescence Quenching

Caption: Principle of fluorescence quenching in micelles for Nagg determination.

Static Light Scattering (SLS)

Static Light Scattering is another powerful, non-invasive technique for determining the weight-averaged molecular weight of particles in solution, from which the aggregation number can be directly calculated. [15] Principle: When a beam of light passes through a solution containing micelles, the light is scattered by the particles. The intensity of this scattered light is proportional to the molar mass and concentration of the scattering particles. [15]For dilute solutions of micelles, the relationship is described by the Debye equation. By measuring the scattered light intensity at various surfactant concentrations above the CMC, one can determine the molecular weight of the micelles.

Data Analysis:

-

Measure the scattered light intensity for a series of DTAS solutions at concentrations above the CMC.

-

Plot a specific optical constant (Kc) divided by the excess scattered intensity (Rθ) against the concentration of the surfactant in the micellar form ([S] - CMC).

-

The intercept of this "Debye plot" at zero micellar concentration is equal to the inverse of the weight-averaged molecular weight of the micelle (1 / M_w).

-

The aggregation number is then calculated by dividing the molecular weight of the micelle by the molecular weight of a single DTAS monomer:

Nagg = M_w (micelle) / M_w (monomer)

Causality and Considerations: SLS is an absolute method that does not require a probe or quencher. However, it is highly sensitive to dust and other large contaminants, requiring meticulous sample preparation (e.g., filtration). [16]It also requires an independent measurement of the refractive index increment (dn/dc) of the solution with concentration, which can be a complex step. [3]

Expected Values and Data Summary

While specific data for Dodecyltrimethylammonium hydrogen sulfate (DTAS) is not as prevalent in the literature as it is for its bromide (DTAB) or chloride (DTAC) counterparts, we can infer expected behavior. For similar 12-carbon chain cationic surfactants like DTAB, aggregation numbers are typically in the range of 30 to 80, and these values increase with surfactant and salt concentration. [5][6]

| Surfactant | Technique | Conditions | Typical Nagg | Reference |

|---|---|---|---|---|

| DTAB | TRFQ | 2-15 x CMC | 30 - 77 | |

| DTAB/DTAC | Various | Aqueous Solution | Varies |

| SDS (Anionic) | TRFQ | Increasing [SDS] | Linear Increase | |

DTAB = Dodecyltrimethylammonium Bromide, a close analog to DTAS.

Trustworthiness and Self-Validation: Best Practices

To ensure the integrity of your results, incorporate these self-validating practices:

-

Linearity of Plots: In SSFQ, the linearity of the ln(I₀/I) vs. [Q] plot is a key indicator that the underlying assumptions of the model are being met. Deviations can suggest issues like quencher solubility limits or interactions not accounted for by the model.

-

Independent CMC Determination: The Nagg calculation is critically dependent on an accurate CMC value. Determine the CMC under the exact same conditions (temperature, buffer, etc.) as your Nagg experiment using an independent method like conductivity or surface tensiometry.

-

Probe-to-Micelle Ratio: Ensure the concentration of the fluorescent probe is very low, such that the probability of a micelle containing more than one probe is negligible. A probe-to-micelle ratio of less than 1:20 is recommended.

-

Comparison of Techniques: When possible, determining Nagg by two different methods (e.g., SSFQ and SLS) provides the highest level of confidence in the obtained value. Agreement between orthogonal techniques is a powerful validation of the result. [11]

Conclusion

The determination of the micelle aggregation number of Dodecyltrimethylammonium hydrogen sulfate is a critical step in characterizing its solution behavior and harnessing its potential in various applications. While several techniques are available, fluorescence quenching methods offer a robust, accessible, and reliable means of obtaining this vital parameter. By understanding the principles behind the chosen method, carefully selecting experimental parameters, and incorporating self-validating checks, researchers can generate accurate and trustworthy data. This guide provides the foundational knowledge and practical steps necessary to confidently execute these measurements and contribute to the deeper understanding of surfactant science.

References

-

Rodríguez Prieto, M. F., Ríos Rodríguez, M. C., Mosquera González, M., Ríos Rodríguez, A. M., & Mejuto Fernández, J. C. (n.d.). Fluorescence Quenching in Microheterogeneous Media: A Laboratory Experiment Determining Micelle Aggregation Number. Journal of Chemical Education. [Link]

-

Ni, R. J., Wang, Y. L., Huang, Y., & Yao, C. (n.d.). Determination of Micellar Aggregation Numbers of Gemini Surfactant in Aqueous Solution by Steady-State Fluorescence Quenching Method. Asian Journal of Chemistry. [Link]

-

Hansson, P., Jönsson, B., Ström, C., & Söderman, O. (2000). Determination of Micellar Aggregation Numbers in Dilute Surfactant Systems with the Fluorescence Quenching Method. The Journal of Physical Chemistry B, 104(15), 3496–3506. [Link]

-

Pisárčik, M., Devínsky, F., & Pupák, M. (2015). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. Open Chemistry, 13(1). [Link]

-

Pisárčik, M., Devínsky, F., & Pupák, M. (2015). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. Open Chemistry, 13(1). [Link]

-

Lofthus, R., Geis, P., & Quina, F. (1997). Time-Resolved Fluorescence Quenching Measurements of the Aggregation Numbers of Normal Sodium Alkyl Sulfate Micelles Well above the Critical Micelle Concentration. The Journal of Physical Chemistry B, 101(33), 6439–6442. [Link]

-

Nishikawa, K., & Takaoka, Y. (2000). High-Pressure Studies on Aggregation Number of Surfactant Micelles Using the Fluorescence Quenching Method. The Journal of Physical Chemistry B, 104(2), 487–491. [Link]

-

Wikipedia. (2024). Aggregation number. [Link]

-

Quina, F. H., et al. (2013). Time-resolved fluorescence quenching studies of sodium lauryl ether sulfate micelles. Journal of the Brazilian Chemical Society, 24(2), 236-242. [Link]

-

Quina, F. H., et al. (2013). Time-resolved fluorescence quenching studies of sodium lauryl ether sulfate micelles. Journal of the Brazilian Chemical Society. [Link]

-

Zhang, L., Chen, L., & Chai, J. (2017). Determination of critical micellar aggregation numbers of surfactant by steady-state fluorescence probe method. IOP Conference Series: Earth and Environmental Science, 100, 012111. [Link]

-

(n.d.). Prelab 6: Determination of the Mean Aggregation Number of a Micellar System. [Link]

-

Alargova, R. G., Kochijashky, I. I., Sierra, M. L., & Zana, R. (1998). Micelle Aggregation Numbers of Surfactants in Aqueous Solutions: A Comparison between the Results from Steady-State and Time-Resolved Fluorescence Quenching. Langmuir, 14(19), 5412–5418. [Link]

-

Ghaedi, H., et al. (2022). Predicting the aggregation number of cationic surfactants based on ANN-QSAR modeling approaches. RSC Advances, 12(50), 32449-32460. [Link]

-

Johnson, C. K., & Eads, C. D. (1993). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Biophysical Journal, 64(5), 1580–1587. [Link]

-

Quina, F. H., et al. (2015). Time-Resolved Fluorescence Quenching Studies of Sodium Lauryl Ether Sulfate Micelles. Journal of the Brazilian Chemical Society. [Link]

-

(n.d.). In this experiment, the mean aggregation number of sodium dodecyl sulfate within micelles in aqueous solution will be determined by a fluorescence probe technique. [Link]

-

Olesen, N. E., et al. (2021). Simple ApproximaTion for Aggregation Number Determination by Isothermal Titration Calorimetry: STAND-ITC. Langmuir, 37(40), 11925–11933. [Link]

-

Galan, J., et al. (2005). Aggregation number and critical micellar concentration of surfactant determined by time-dependent static light scattering (TDSLS) and conductivity. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 252(2-3), 105-111. [Link]

-

Hupfeld, S., & Sottmann, T. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. Langmuir, 38(7), 2356–2366. [Link]

-

Zana, R., et al. (1995). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc, Ionization Degree at the Cmc and Aggregation Number of Micelles of Cesium and Tetraalkylammonium Dodecyl Sulfates. Langmuir, 11(10), 3694–3700. [Link]

-

Unchained Labs. (n.d.). Static Light Scattering (SLS). [Link]

-

Rusling, J. F., & Nasef, M. M. (2015). Aggregation Number of Ionic Surfactants and its Application for Alkyltrimethyl Ammonium Bromides and Sodium Tetradecyl Sulfate by Potentiometric Technique. Journal of Surfactants and Detergents, 18(5), 825-833. [Link]

-

Katal, A., et al. (2020). Analysis of the micellar properties of surfactants dodecyl trimethylammonium bromide and dodecyl trimethylammonium chloride in aqueous ionic liquids solution. Journal of Dispersion Science and Technology, 42(12), 1819-1830. [Link]

-

Johnson, C. K., & Eads, C. D. (1993). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Biophysical Journal, 64(5), 1580-1587. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aggregation number - Wikipedia [en.wikipedia.org]

- 3. Predicting the aggregation number of cationic surfactants based on ANN-QSAR modeling approaches: understanding the impact of molecular descriptors on ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06064G [pubs.rsc.org]

- 4. pages.jh.edu [pages.jh.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. csun.edu [csun.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sci-Hub. Determination of Micellar Aggregation Numbers in Dilute Surfactant Systems with the Fluorescence Quenching Method. / The Journal of Physical Chemistry B, 2000 [sci-hub.box]

- 15. unchainedlabs.com [unchainedlabs.com]

- 16. pubs.acs.org [pubs.acs.org]

Self-assembly and aggregation behavior of Dodecyltrimethylammonium hydrogen sulfate

An In-depth Technical Guide to the Self-Assembly and Aggregation Behavior of Dodecyltrimethylammonium Hydrogen Sulfate

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and formulation experts working with cationic surfactants. The focus is on the self-assembly and aggregation behavior of Dodecyltrimethylammonium hydrogen sulfate (DTAS). While direct, in-depth studies on the hydrogen sulfate salt are limited in publicly accessible literature, the behavior of the dodecyltrimethylammonium (DTA⁺) cation is well-documented with chloride (DTAC) and bromide (DTAB) counterions. This guide will leverage this extensive knowledge base to build a robust, scientifically grounded understanding of DTA⁺ behavior, and then extrapolate the specific influence of the hydrogen sulfate (HSO₄⁻) counterion based on established physicochemical principles.

Introduction to Dodecyltrimethylammonium Surfactants

Dodecyltrimethylammonium hydrogen sulfate belongs to the family of quaternary ammonium cationic surfactants. These molecules are amphiphilic, meaning they possess a dual nature: a long, hydrophobic alkyl chain (dodecyl, C₁₂) and a hydrophilic, positively charged headgroup (trimethylammonium). This molecular architecture is the fundamental driver of their rich self-assembly behavior in aqueous solutions.

The general structure consists of:

-

A Hydrophobic Tail: A 12-carbon alkyl chain (CH₃(CH₂)₁₁) that repels water.

-

A Cationic Headgroup: A quaternary ammonium group ([N(CH₃)₃]⁺) that is permanently charged and strongly interacts with water.

-

A Counterion: An anion, in this case, hydrogen sulfate (HSO₄⁻), that balances the positive charge of the headgroup.[1]

This guide will delve into the thermodynamics, kinetics, and structural aspects of how individual DTAS monomers transition from a dissolved state to form complex supramolecular aggregates, primarily micelles.

The Physicochemical Drivers of Self-Assembly

The aggregation of surfactant molecules is not a random process but is governed by a delicate balance of thermodynamic forces.

The Hydrophobic Effect: The Primary Driving Force

When a surfactant monomer is dissolved in water, the hydrophobic tail disrupts the highly structured hydrogen-bonding network of water molecules. This creates an ordered "cage" of water around the tail, which is an entropically unfavorable state. To maximize the entropy of the system, the surfactant molecules spontaneously assemble in a way that minimizes the contact area between their hydrophobic tails and water.[2][3] This process, known as the hydrophobic effect, is the principal driving force for micellization. The aggregation of tails into an oily core releases the ordered water molecules, leading to a significant increase in the overall entropy of the system.[4]

Electrostatic Interactions: The Opposing Force

As the DTA⁺ monomers aggregate, their positively charged trimethylammonium headgroups are brought into close proximity on the surface of the forming micelle. This creates a strong electrostatic repulsion that opposes the aggregation process. The final size and shape of the micelle are determined by the equilibrium between the attractive hydrophobic forces and these repulsive electrostatic forces.

The role of the counterion (HSO₄⁻) is critical here. The counterions are attracted to the charged micellar surface, forming an electrical double layer. This layer partially neutralizes the charge of the headgroups, screening the electrostatic repulsion and thus favoring micelle formation at a lower concentration.[2]

Micellization and the Critical Micelle Concentration (CMC)

The most fundamental concept in surfactant self-assembly is the Critical Micelle Concentration (CMC). The CMC is the specific concentration of a surfactant above which aggregates (micelles) begin to form.[5][6] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches and surpasses the CMC, any additional surfactant monomers added to the solution will preferentially form micelles.[5] This transition is marked by abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and osmotic pressure.

The process of micellization is a dynamic equilibrium between monomers and micelles.

Caption: Dynamic equilibrium between monomers and micelles around the CMC.

For the closely related dodecyltrimethylammonium bromide (DTAB), the CMC in pure water at 25°C is approximately 0.016 mol/L.[5]

Thermodynamics of Micellization

The spontaneity of micellization is described by the Gibbs free energy of micellization (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions.

ΔG°mic = ΔH°mic - TΔS°mic

-

Gibbs Free Energy (ΔG°mic): For spontaneous micellization, ΔG°mic is always negative.[2]

-

Entropy (ΔS°mic): The micellization process is typically driven by a large, positive change in entropy (ΔS°mic > 0).[4] This is primarily due to the hydrophobic effect, where the release of structured water molecules from around the surfactant tails increases the overall disorder of the system.

-

Enthalpy (ΔH°mic): The enthalpy change can be small and its sign can vary with temperature. It may be endothermic (positive) at lower temperatures and become exothermic (negative) as the temperature rises.[2][4] A key characteristic is a U-shaped dependence of the CMC on temperature, with the minimum CMC occurring at the temperature where ΔH°mic = 0.[2]

Table 1: Key Aggregation Parameters for Dodecyltrimethylammonium (DTA⁺) Surfactants

| Parameter | Surfactant | Value | Conditions | Source(s) |

|---|---|---|---|---|

| CMC | DTAB | ~16 mM | Water, 25°C | [5] |

| CMC | DTAC | Varies with temp. | Water | [2][7] |

| Aggregation No. (Nagg) | DTAB | 30 - 77 | 2-15x CMC | [8] |

| ΔG°mic | DTAC | Always Negative | 278-318 K |[2] |

The Critical Role of the Counterion: The Case of Hydrogen Sulfate (HSO₄⁻)

The identity of the counterion significantly influences the aggregation behavior of ionic surfactants. This occurs primarily through its ability to bind to the micellar surface and screen the electrostatic repulsion between headgroups.[9]

Key factors determining counterion effectiveness include:

-

Size and Hydration: Smaller, more strongly hydrated ions (like Cl⁻) are less effective at binding than larger, less hydrated, and more polarizable ions (like Br⁻).[10]

-

Hydrophobicity: More hydrophobic counterions can interact more strongly with the micellar surface, significantly lowering the CMC.[9]

The hydrogen sulfate anion (HSO₄⁻) is larger than both chloride and bromide. Its structure and charge distribution make it less "hydrophilic" than a simple halide. Based on these principles, one can predict that:

-

CMC of DTAS vs. DTAC/DTAB: The CMC of DTAS is expected to be lower than that of DTAC and likely lower than DTAB. The larger size and potentially stronger interaction of the HSO₄⁻ ion with the cationic headgroups would lead to more effective charge screening, thus promoting aggregation at a lower monomer concentration.[9][11]

-

Aggregation Number (Nagg): More effective counterion binding allows micelles to grow larger before electrostatic repulsion becomes dominant. Therefore, the aggregation number for DTAS micelles may be larger than for DTAB or DTAC under identical conditions.

Experimental Protocols for Characterization

To analyze the self-assembly of DTAS, several robust experimental techniques are employed.

Protocol 1: CMC Determination by Surface Tensiometry

Principle: Below the CMC, as surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and additional monomers form micelles in the bulk solution, leading to a plateau where surface tension remains relatively constant.[6] The CMC is the concentration at the intersection of these two regions.

Workflow Diagram:

Caption: Workflow for CMC determination using surface tensiometry.

Methodology:

-

Materials: Dodecyltrimethylammonium hydrogen sulfate (≥99.0% purity), deionized water (18.2 MΩ·cm), calibrated glassware.

-

Equipment: Precision analytical balance, ring or plate tensiometer, temperature-controlled water bath.

-

Procedure: a. Prepare a concentrated stock solution of DTAS (e.g., 50 mM) in deionized water. b. Create a series of dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 0.1 mM to 40 mM). c. Calibrate the tensiometer with fresh deionized water, ensuring the temperature is stable (e.g., 25.0 ± 0.1 °C).[12] d. Starting with the most dilute sample, measure the equilibrium surface tension of each solution. Ensure the platinum ring/plate is thoroughly cleaned and flamed between measurements.

-